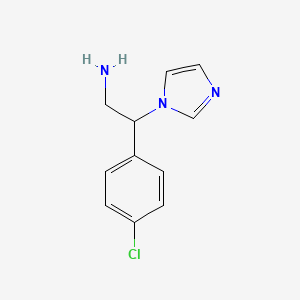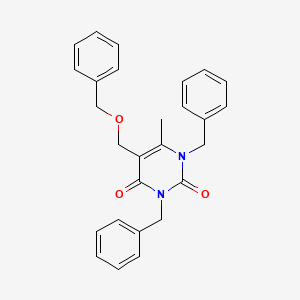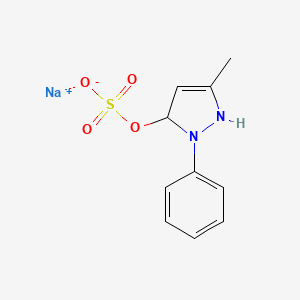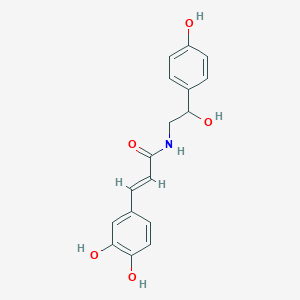
5'-O-(4,4'-Dimethoxytrityl)-2,2'-anhydro-D-uridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5’-O-(4,4’-Dimethoxytrityl)-2,2’-anhydro-D-uridine is a modified nucleoside used primarily in the synthesis of oligonucleotides. This compound is characterized by the presence of a 4,4’-dimethoxytrityl (DMT) protecting group at the 5’-hydroxyl position and an anhydro linkage at the 2,2’-position of the uridine molecule. The DMT group is commonly used in the protection of hydroxyl groups during the chemical synthesis of nucleic acids.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5’-O-(4,4’-Dimethoxytrityl)-2,2’-anhydro-D-uridine typically involves the protection of the 5’-hydroxyl group of uridine with the DMT group. This is achieved by reacting uridine with 4,4’-dimethoxytrityl chloride in the presence of a base such as pyridine. The reaction conditions usually involve stirring the mixture at room temperature for several hours until the reaction is complete .
Industrial Production Methods
In an industrial setting, the production of 5’-O-(4,4’-Dimethoxytrityl)-2,2’-anhydro-D-uridine follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers and controlled reaction conditions to ensure high yield and purity. The product is then purified using chromatographic techniques such as high-performance liquid chromatography (HPLC) to remove any impurities .
化学反应分析
Types of Reactions
5’-O-(4,4’-Dimethoxytrityl)-2,2’-anhydro-D-uridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form uridine derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding deoxy forms.
Substitution: The DMT group can be selectively removed under acidic conditions to yield the free hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Acidic conditions using trichloroacetic acid or dichloroacetic acid are employed to remove the DMT group.
Major Products Formed
The major products formed from these reactions include various protected and deprotected uridine derivatives, which are essential intermediates in the synthesis of oligonucleotides .
科学研究应用
5’-O-(4,4’-Dimethoxytrityl)-2,2’-anhydro-D-uridine is widely used in scientific research, particularly in the fields of:
Chemistry: It is used in the synthesis of oligonucleotides and nucleic acid analogs.
Biology: The compound is employed in the study of nucleic acid interactions and the development of nucleic acid-based therapeutics.
Medicine: It is used in the synthesis of antisense oligonucleotides and small interfering RNAs (siRNAs) for gene silencing applications.
作用机制
The mechanism of action of 5’-O-(4,4’-Dimethoxytrityl)-2,2’-anhydro-D-uridine involves its role as a protected nucleoside in the synthesis of oligonucleotides. The DMT group protects the 5’-hydroxyl group during the stepwise addition of nucleotides, preventing unwanted side reactions. Once the desired oligonucleotide sequence is synthesized, the DMT group is removed under acidic conditions to yield the final product with a free 5’-hydroxyl group .
相似化合物的比较
Similar Compounds
5’-O-(4,4’-Dimethoxytrityl)-2’-deoxyuridine: Similar in structure but lacks the anhydro linkage.
5’-O-(4,4’-Dimethoxytrityl)thymidine: Contains a thymine base instead of uracil.
5’-O-(4,4’-Dimethoxytrityl)-2’-O-methyl-2-thiouridine: Contains additional modifications at the 2’-position
Uniqueness
5’-O-(4,4’-Dimethoxytrityl)-2,2’-anhydro-D-uridine is unique due to its anhydro linkage, which provides increased stability and resistance to enzymatic degradation. This makes it particularly useful in the synthesis of stable oligonucleotides for various research and therapeutic applications .
属性
分子式 |
C30H28N2O7 |
|---|---|
分子量 |
528.6 g/mol |
IUPAC 名称 |
4-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-hydroxy-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-10-one |
InChI |
InChI=1S/C30H28N2O7/c1-35-22-12-8-20(9-13-22)30(19-6-4-3-5-7-19,21-10-14-23(36-2)15-11-21)37-18-24-26(34)27-28(38-24)32-17-16-25(33)31-29(32)39-27/h3-17,24,26-28,34H,18H2,1-2H3 |
InChI 键 |
OEIRLWHCGAICDW-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(C5C(O4)N6C=CC(=O)N=C6O5)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![9,9-dimethyl-N-[4-(4-phenylphenyl)phenyl]fluoren-2-amine](/img/structure/B12095663.png)


![[3,4,6-Triacetyloxy-5-[(2-acetyloxyacetyl)amino]oxan-2-yl]methyl acetate](/img/structure/B12095689.png)


![4-[[amino-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-2-carboxylic acid](/img/structure/B12095721.png)
![9-[4-Hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1-methyl-2,3-dihydropurin-6-one](/img/structure/B12095725.png)
![[rel-(2R,8S)-2-[tert-butyl(dimethyl)silyl]oxy-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methanol](/img/structure/B12095731.png)


![Tert-butyl 7-azaspiro[3.5]non-1-ene-7-carboxylate](/img/structure/B12095744.png)


